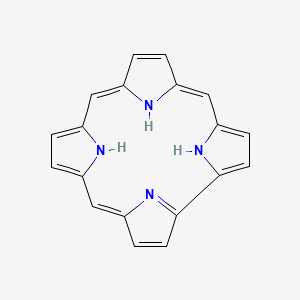

Corrole

Description

Properties

Molecular Formula |

C19H14N4 |

|---|---|

Molecular Weight |

298.3 g/mol |

IUPAC Name |

22,23-dihydro-21H-corrin |

InChI |

InChI=1S/C19H14N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h1-11,20-22H |

InChI Key |

LYNARWYQOUZXDY-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC3=CC=C(N3)C4=NC(=CC5=CC=C(N5)C=C1N2)C=C4 |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C4=NC(=CC5=CC=C(N5)C=C1N2)C=C4 |

Synonyms |

corrole |

Origin of Product |

United States |

Foundational & Exploratory

The Fundamental Properties of Corrole Macrocycles: A Technical Guide for Researchers

Abstract

Corrole macrocycles, synthetic analogs of porphyrins, have emerged as a class of compounds with unique and highly tunable properties, making them promising candidates for a wide range of applications, including catalysis, sensing, and medicine. This technical guide provides an in-depth overview of the fundamental properties of this compound macrocycles, with a focus on their synthesis, electronic structure, coordination chemistry, and functionalization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the field of this compound chemistry.

Introduction to this compound Macrocycles

Corroles are tetrapyrrolic macrocycles that are structurally similar to porphyrins but with a contracted ring system due to a direct pyrrole-pyrrole linkage, resulting in one less meso-carbon bridge. This structural distinction leads to a number of significant differences in their chemical and physical properties compared to their porphyrin counterparts. Corroles are aromatic, containing 18 π-electrons, and typically act as trianionic ligands, in contrast to the dianionic nature of porphyrins. This allows them to stabilize metal ions in higher oxidation states. The reduced symmetry of the this compound macrocycle also has a profound impact on its electronic and spectroscopic properties.

Core Physicochemical Properties

The unique structural features of corroles give rise to a distinct set of physicochemical properties that are of great interest for various applications.

Electronic and Spectroscopic Properties

The electronic absorption spectra of corroles are characterized by an intense Soret band (or B band) around 400-450 nm and a series of less intense Q bands in the 500-700 nm region. Due to their lower symmetry, corroles often exhibit broader Soret bands and relatively stronger Q bands compared to porphyrins. The positions and intensities of these bands are highly sensitive to the nature of the peripheral substituents, the central metal ion, and the solvent polarity.

Many this compound derivatives, particularly those with lighter main-group element complexes, are strongly fluorescent. Their fluorescence quantum yields can be significantly higher than those of corresponding porphyrins, making them attractive for applications in bioimaging and sensing.

Redox Properties

Corroles exhibit a rich electrochemistry, with multiple reversible one-electron oxidation and reduction processes. The redox potentials of corroles are influenced by the central metal ion, axial ligands, and the substituents on the macrocycle periphery. Generally, corroles have lower oxidation potentials compared to porphyrins, making them more electron-rich and easier to oxidize. The ability to fine-tune the redox properties through synthetic modifications is a key advantage for their use in catalysis and electrocatalysis.

Coordination Chemistry

The trianionic nature of the this compound ligand allows it to stabilize a wide variety of metal ions in high oxidation states. Corroles have been successfully complexed with a broad range of metals from across the periodic table, including main group elements, transition metals, and lanthanides. The coordination geometry of the resulting metallocorroles can vary depending on the size and electronic properties of the central metal ion.

Data Presentation: Spectroscopic and Electrochemical Properties

To facilitate comparison, the following tables summarize key quantitative data for representative this compound macrocycles.

Table 1: UV-Vis Absorption Maxima of Selected Triarylcorroles

| This compound Derivative | Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| 5,10,15-Tris(pentafluorophenyl)this compound (B1366311) (H3TPFC) | Toluene | 412, 432 (sh) | 515, 572, 609, 648 |

| 5,10,15-Triphenylthis compound (H3TPC) | CH2Cl2 | 418 | 573, 618, 648 |

| Ga(TPFC)(py) | Toluene | 422 | 577, 618 |

| P(V)(TPFC)(OH)2 | CH2Cl2 | 425 | 575, 617 |

(sh) = shoulder

Table 2: Fluorescence Quantum Yields of Selected Free-Base Corroles

| This compound Derivative | Solvent | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) |

| 5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC) | Toluene | 412 | 0.15 |

| 5,10,15-Triphenylthis compound (H3TPC) | Toluene | 418 | 0.21 |

| 2,8,12,18-Tetrabromo-5,10,15-tris(pentafluorophenyl)this compound | Toluene | 430 | 0.0047 |

Table 3: Redox Potentials of Selected Metallocorroles

| This compound Complex | Solvent | E1/2 (Oxidation 1) (V vs. SCE) | E1/2 (Oxidation 2) (V vs. SCE) | E1/2 (Reduction 1) (V vs. SCE) |

| Co(III)(TPC) | CH2Cl2 | 0.65 | 1.05 | -1.10 |

| Mn(III)(TPFC)Cl | CH2Cl2 | 0.98 | 1.35 | -0.35 |

| Ga(III)(TPFC)(py) | CH2Cl2 | 1.02 | 1.40 | -1.15 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and metalation of a common this compound precursor.

Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC)

This procedure is adapted from the Gryko method.

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Methanol (B129727) (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl, concentrated)

-

p-Chloranil

-

Dichloromethane (B109758) (CH2Cl2)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve pentafluorobenzaldehyde (3 equivalents) in a 2:1 mixture of methanol and water.

-

Add freshly distilled pyrrole (4 equivalents) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid and stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by the formation of a dark precipitate.

-

After the reaction is complete, add a solution of p-chloranil (2-3 equivalents) in dichloromethane to the reaction mixture.

-

Stir the mixture at room temperature for an additional 1-2 hours to effect oxidative cyclization.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexanes as the eluent. The desired this compound will be the first colored fraction to elute.

-

Collect the fraction containing the this compound and evaporate the solvent to obtain the purified 5,10,15-tris(pentafluorophenyl)this compound as a dark solid.

General Procedure for Metal Insertion into a Free-Base this compound

This is a general procedure and

The Dawn of a Macrocycle: A Technical Guide to the History and Discovery of Corrole Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrole chemistry, a field burgeoning with potential, offers a captivating journey from its serendipitous discovery to its current standing as a cornerstone of porphyrinoid research. This guide provides an in-depth exploration of the history, discovery, and foundational experimental protocols that have shaped our understanding of these unique macrocycles. Corroles, as trianionic, contracted porphyrin analogs, possess distinct electronic and structural features that have positioned them as compelling candidates for applications ranging from catalysis and sensing to groundbreaking advancements in photodynamic therapy and drug development. This document serves as a comprehensive resource, amalgamating key historical milestones, quantitative data, and detailed experimental methodologies to empower researchers in this dynamic area of study.

A Brief History: From Obscurity to the "Renaissance"

The story of corroles begins in the 1960s, but for decades, their synthetic inaccessibility relegated them to a niche area of interest. The true "renaissance" in this compound chemistry ignited in 1999 with the independent reports from the laboratories of Gross and Paolesse, which detailed the first practical one-pot syntheses of meso-triarylcorroles.[1][2][3][4] This breakthrough, a departure from arduous multi-step procedures, dramatically improved the accessibility of corroles and unleashed a torrent of research into their fundamental properties and applications.[3][4]

Key Properties of Corroles

Corroles are distinguished from their well-studied porphyrin cousins by the absence of one meso-carbon atom, resulting in a contracted, 18-π electron aromatic system.[5] This seemingly subtle structural modification imparts profound differences in their chemical and physical properties:

-

Trianionic Nature: Unlike the dianionic nature of porphyrins, the this compound macrocycle is trianionic, allowing it to stabilize metals in higher oxidation states.[5]

-

Distinct Spectroscopic Features: Corroles exhibit a more intense Q-band in their UV-Vis absorption spectra compared to porphyrins, a characteristic that is advantageous for applications in photodynamic therapy.[5]

-

Unique Coordination Chemistry: The smaller, more distorted cavity of the this compound macrocycle leads to unique coordination behavior with a wide range of metal ions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, providing a comparative overview of their photophysical and electrochemical properties.

Table 1: Photophysical Properties of Selected Triarylcorroles

| This compound Derivative | Absorption Maxima (nm) (Soret and Q-bands) | Fluorescence Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

| 5,10,15-Tris(pentafluorophenyl)this compound (B1366311) (H3TPFC) | 409, 565, 610 | 620, 680 | 0.18 | 0.45 |

| 5,10,15-Triphenylthis compound (B3119093) (H3TPC) | 415, 570, 618 | 625, 685 | 0.20 | 0.40 |

| Phosphorus(V) 5,10,15-tris(pentafluorophenyl)this compound dihydroxide (P-F15) | 420, 575, 625 | - | - | 0.97[4] |

| Phosphorus(V) 5,10,15-triphenylthis compound dihydroxide (P-F0) | 415, 570, 620 | - | - | 0.68[4] |

Table 2: Electrochemical Data for Selected Metallocorroles

| Metallothis compound | First Oxidation Potential (V vs. Fc/Fc+) | First Reduction Potential (V vs. Fc/Fc+) |

| Co(III) 5,10,15-Tris(pentafluorophenyl)this compound | +0.55 | -1.20 |

| Co(III) 5,10,15-Triphenylthis compound | +0.40 | -1.35 |

| Cu(III) 5,10,15-Tris(pentafluorophenyl)this compound | +0.65 | -1.10 |

| Fe(IV) 5,10,15-Tris(pentafluorophenyl)this compound chloride | +0.20 | -0.95 |

Key Experimental Protocols

The advent of one-pot synthesis methodologies revolutionized the field of this compound chemistry. Below are detailed protocols for the synthesis of a foundational A3-type triarylthis compound.

Experimental Protocol: One-Pot Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H3TPFC)

This protocol is a generalized procedure based on the seminal one-pot methodologies.

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM). The volume should be sufficient to create a dilute solution (e.g., 500 mL for a 1 g scale reaction).

-

Addition of Reagents: To the stirring DCM, add freshly distilled pyrrole (4 equivalents) and pentafluorobenzaldehyde (3 equivalents).

-

Initiation of Condensation: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equivalents) to the reaction mixture. The solution will typically darken.

-

Reaction Monitoring: Stir the reaction at room temperature and protect it from light. Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the formation of the porphyrinogen (B1241876) intermediate. The reaction time can vary from 1 to 3 hours.

-

Oxidation: Once the aldehyde has been consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equivalents) in DCM to the reaction mixture. Stir for an additional 1-2 hours at room temperature. The color of the solution will change to a deep green or brown.

-

Workup: After the oxidation is complete, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Prepare a silica gel column using a hexane/DCM gradient as the eluent.

-

Load the crude product onto the column.

-

Elute with a gradient of DCM in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

The first fraction is typically the corresponding porphyrin byproduct.

-

The desired this compound will elute as a distinct colored band.

-

-

Isolation and Characterization: Collect the this compound-containing fractions and evaporate the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent mixture such as DCM/hexane or toluene/hexane. Characterize the final product by 1H NMR, UV-Vis spectroscopy, and mass spectrometry.

Visualizing Key Processes in this compound Chemistry

The following diagrams, generated using the DOT language, illustrate fundamental workflows and mechanisms central to this compound chemistry.

Caption: One-Pot Synthesis of Triarylcorroles.

Caption: Mechanism of this compound-Based Photodynamic Therapy.

References

- 1. "5,10,15-Triphenylthis compound: A product from a modified Rothemund reaction" by Roberto Paolesse, Laurent Jaquinod et al. [repository.lsu.edu]

- 2. Metalloporphyrin- and metallothis compound-based catalysts for the oxygen reduction reaction: from molecules to materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Corrole and Porphyrin Macrocycles: Structure, Properties, and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyrinoids, a class of tetrapyrrolic macrocycles, are fundamental to a vast array of chemical and biological processes, from oxygen transport in hemoglobin to light-harvesting in photosynthesis. Among this family, porphyrins are the most ubiquitous and extensively studied members. However, a closely related analogue, the corrole macrocycle, has garnered significant attention for its unique structural, electronic, and reactive properties that distinguish it from its porphyrin cousin.

This technical guide provides a detailed comparison of this compound and porphyrin structures, focusing on the key differences that underpin their divergent chemistries. It is intended for professionals in chemical research and drug development who are exploring the potential of these macrocycles in catalysis, sensing, and medicine.

Core Structural and Electronic Differences

The fundamental distinction between a porphyrin and a this compound lies in their macrocyclic framework. A porphyrin consists of four pyrrole (B145914) rings linked by four methine (=CH-) bridges, creating a highly symmetric 20-carbon, 18-π electron aromatic system. In contrast, a this compound is a contracted version of this structure, featuring only three methine bridges and one direct pyrrole-pyrrole bond.[1] This seemingly minor alteration induces significant changes in the molecule's geometry, electronic properties, and coordination chemistry.

Key structural differences include:

-

Acidity and Charge: Porphyrins are diprotic and, upon deprotonation, form a dianionic (-2) ligand. Corroles, possessing three inner N-H protons, are triprotic and form a more highly charged trianionic (-3) ligand.[2]

-

Cavity Size: The direct pyrrole-pyrrole linkage causes the this compound macrocycle to contract, resulting in a smaller central cavity compared to a porphyrin.[1]

-

Symmetry: The absence of a fourth methine bridge lowers the overall symmetry of the this compound macrocycle compared to the D4h symmetry of a typical metalloporphyrin.

These structural modifications directly influence the electronic landscape of the macrocycle, leading to distinct spectroscopic and electrochemical behaviors.

Data Presentation: A Quantitative Comparison

The structural and photophysical disparities between porphyrins and corroles can be quantified. The following tables summarize key parameters for representative meso-aryl substituted porphyrins and corroles, providing a basis for direct comparison.

Table 1: Comparative Structural Data

This table presents typical crystallographic data for meso-tetraphenylporphyrin (H₂TPP) and meso-triphenylthis compound (H₃TPC) to illustrate the geometric differences.

| Parameter | H₂TPP (Porphyrin) | H₃TPC (this compound) | Key Difference |

| Macrocycle Core | Four methine bridges | Three methine bridges, one direct Cα-Cα bond | Contracted ring |

| Inner Protons | 2 | 3 | Higher acidity in this compound |

| Ligand Charge | -2 (dianionic) | -3 (trianionic) | Stabilizes higher metal oxidation states |

| Avg. Cα-N Bond Length | ~1.37 Å | ~1.38 Å | Similar |

| Avg. Cα-Cβ Bond Length | ~1.44 Å | ~1.43 Å | Similar |

| Avg. Cα-Cm Bond Angle | ~125.3°[3] | ~127° | Reflects ring strain |

| Cavity Size (Ct-N dist.) | ~2.05 Å | ~1.95 Å | Smaller cavity in this compound |

Data compiled from representative crystal structures. Exact values may vary with substitution and crystal packing.

Table 2: Comparative Photophysical Properties

This table compares the UV-Vis absorption and fluorescence properties of analogous fluorinated free-base porphyrins and corroles in solution to highlight their distinct electronic behavior.

| Parameter | H₂F₂₀TPP (Porphyrin) | H₃F₁₅TPC (this compound) | Key Difference |

| Soret (B) Band λmax | ~410-420 nm (sharp) | ~400-415 nm (broad) | Lower symmetry in this compound broadens the band |

| Q-Bands | Four distinct peaks | Fewer, more intense peaks | Stronger Q-band absorption in this compound |

| Fluorescence Quantum Yield (ΦF) | 0.05[4] | 0.15[4] | Generally higher for corroles |

| Fluorescence Lifetime (τF) | 11.1 ns[4] | 4.8 ns[4] | Shorter lifetime for this compound |

| Reference (H₂TPP) | ΦF ≈ 0.09 - 0.11[5][6] | - | Benchmark for porphyrins |

H₂F₂₀TPP = 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin; H₃F₁₅TPC = 5,10,15-Tris(pentafluorophenyl)this compound. Data measured in organic solvents.

Divergent Reactivity: Catalytic Oxidation Pathways

The structural and electronic differences between porphyrins and corroles manifest profoundly in their roles as catalysts, particularly in oxidation reactions. The trianionic nature of the this compound ligand makes it exceptionally adept at stabilizing metal centers in high oxidation states.[7] This capability leads to different reactive intermediates compared to porphyrins in catalytic cycles, such as oxygen atom transfer (OAT).

When using a manganese complex as a catalyst and a single-oxygen-atom donor (e.g., PhIO), the active oxidant formed is distinct. The Mn-porphyrin typically forms a manganese(IV)-oxo porphyrin π-cation radical species, [MnIV(O)(Porp•+)]. In contrast, the Mn-corrole can stabilize a formal manganese(V)-oxo species, [MnV(O)(Corr)], without oxidation of the macrocycle itself.[8] This difference in the active intermediate directly impacts catalytic efficiency and selectivity.

Figure 1. Contrasting catalytic cycles for manganese porphyrin and this compound in OAT reactions.

Experimental Protocols

The synthesis of meso-aryl porphyrins and corroles typically involves the acid-catalyzed condensation of pyrrole with an appropriate aldehyde. The following protocols provide representative methods for the synthesis of a tetra-aryl porphyrin and a tri-aryl this compound.

Protocol 1: Synthesis of 5,10,15,20-Tetraphenylporphyrin (H₂TPP)

This protocol is based on the widely used Lindsey synthesis, which offers good yields under relatively mild conditions.

-

Reaction Setup: In a three-neck round-bottom flask (1 L) equipped with a reflux condenser and a nitrogen inlet, add 500 mL of dichloromethane (B109758) (CH₂Cl₂). Purge the solvent with N₂ for 15 minutes.

-

Addition of Reagents: Add freshly distilled benzaldehyde (B42025) (10 mmol, 1.02 mL) and freshly distilled pyrrole (10 mmol, 0.69 mL) to the flask.

-

Initiation of Condensation: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1 mmol, 7.5 µL). Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere and protect it from light. The reaction progress can be monitored by the appearance of the porphyrinogen (B1241876) intermediate.

-

Oxidation: After 2-3 hours of stirring, add an oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (7.5 mmol, 1.7 g), to the mixture. Stir the solution at room temperature for an additional 1-2 hours. The solution will turn a deep purple color.

-

Workup: Quench the reaction by adding a small amount of triethylamine. Wash the organic layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent via rotary evaporation. The crude product is purified by column chromatography on silica (B1680970) gel, typically eluting with a hexane/dichloromethane gradient. The main purple fraction is collected.

-

Characterization: The final product is a crystalline purple solid. Confirm its identity and purity using UV-Vis spectroscopy (Soret band ~419 nm, Q-bands at ~515, 550, 591, 647 nm in CHCl₃), ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (H₃F₁₅TPC)

This protocol describes a common method for synthesizing tri-aryl corroles, which often requires different conditions than porphyrin synthesis to favor the formation of the contracted macrocycle.

-

Reaction Setup: A mixture of pyrrole (4 parts) and pentafluorobenzaldehyde (B1199891) (3 parts) is prepared. For a small-scale reaction, mix pyrrole (4 mmol, 0.28 mL) and pentafluorobenzaldehyde (3 mmol, 0.35 mL).

-

Adsorption on Solid Support: Add the pyrrole-aldehyde mixture to 6-8 g of silica gel in a vial. Mix thoroughly until the silica gel is evenly coated with the liquid reagents.

-

Microwave Irradiation: Place the open vial in a standard microwave oven. Heat for a total of 10 minutes, using several shorter intervals (e.g., 5 x 2 minutes) to prevent overheating.

-

Extraction: After cooling to room temperature, extract the product from the silica gel by washing with dichloromethane. This initial extract contains the this compound in approximately 80% purity.

-

Purification: Filter the extract and concentrate it using a rotary evaporator. Purify the crude product using column chromatography on silica gel. A typical eluent system is a hexane/ethyl acetate (B1210297) gradient (e.g., 6:1). The leading purple/dark green spot corresponds to the this compound.

-

Characterization: The final product is a dark crystalline solid. Confirm its identity and purity using UV-Vis spectroscopy (broad Soret band ~410 nm, Q-bands ~560, 605, 640 nm in CH₂Cl₂), ¹H NMR, and mass spectrometry.

Conclusion

While porphyrins and corroles are both tetrapyrrolic aromatic macrocycles, the absence of a single methine bridge in the this compound framework imparts a unique set of properties that make it a compelling alternative for various applications. Its trianionic nature, contracted cavity, and distinct electronic structure allow it to stabilize high-valent metals, exhibit enhanced fluorescence, and engage in unique catalytic pathways. For researchers in drug development and materials science, understanding these core differences is crucial for harnessing the full potential of the this compound macrocycle as a versatile molecular platform for catalysis, sensing, and therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 5-tert-butyl-10,15,20-triphenylporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Researching | Photophysical Properties of 5,10,15-Tris(Pentafluorophenyl) this compound and Its Porphyrin Analogue [m.researching.cn]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Tetraphenylporphyrin, [TPP] [omlc.org]

- 7. Structural and electronic properties of Co-corrole, Co-corrin, and Co-porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the difference between the manganese porphyrin and this compound analogues of cytochrome P450's compound I? - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Structure and Aromaticity of the Corrole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The corrole ring, a tetrapyrrolic macrocycle, stands as a fascinating analogue of the well-known porphyrin system. Comprising four pyrrole (B145914) rings linked by three methine bridges and a direct pyrrole-pyrrole bond, this unique structure imparts a host of distinct electronic and chemical properties.[1] Unlike the dianionic porphyrin, the this compound macrocycle is a trianionic ligand, a feature that allows it to stabilize metals in higher oxidation states.[2] This capability, coupled with its intense absorption in the visible region of the electromagnetic spectrum and significant fluorescence, has positioned this compound and its metal complexes at the forefront of various applications, including photodynamic therapy (PDT), bioimaging, and catalysis.[3][4]

This technical guide provides a comprehensive exploration of the electronic structure and aromaticity of the this compound ring. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who are interested in harnessing the unique properties of this versatile macrocycle. The following sections will delve into the theoretical underpinnings of this compound's electronic landscape, present key experimental data for its characterization, and provide detailed protocols for relevant experimental and computational methodologies.

Electronic Structure of the this compound Macrocycle

The electronic structure of the this compound ring is fundamentally governed by its extended π-electron system. This system gives rise to its characteristic spectroscopic properties and dictates its reactivity and coordination chemistry.

The π-Electron System and Gouterman's Four-Orbital Model

Similar to porphyrins, the electronic absorption spectra of corroles can be largely understood through Gouterman's four-orbital model. This model considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). Transitions between these orbitals are responsible for the two main features in the UV-vis spectrum: the intense Soret band (or B band) in the near-UV region (around 400-420 nm) and the weaker Q bands in the visible region (500-650 nm).[5] However, due to the lower symmetry of the this compound macrocycle (C2v) compared to porphyrins (D4h), the degeneracy of the LUMOs is lifted, often resulting in more complex and broader Q-band structures.[2]

Oxidation States and Ligand Noninnocence

A key feature of corroles is their ability to exist in multiple oxidation states. The trianionic nature of the this compound ligand allows it to stabilize metal ions in unusually high oxidation states. However, the this compound macrocycle is not always a passive spectator ligand. In many metallocorroles, the ligand is "noninnocent," meaning it actively participates in redox processes. This can lead to the formation of a this compound radical dianion, where the electronic description of the complex is a hybrid of a high-valent metal and a radical ligand. This phenomenon significantly influences the electronic, magnetic, and spectroscopic properties of the metallothis compound.

Aromaticity of the this compound Ring

The concept of aromaticity is central to understanding the stability and reactivity of the this compound macrocycle. An 18-π electron system, this compound adheres to Hückel's rule for aromaticity (4n+2 π electrons, where n=4). This aromatic character is manifested in its planarity, specific bond length patterns, and characteristic magnetic properties.

Evidence from Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The aromaticity of the this compound ring is readily apparent in its ¹H NMR spectrum. The diatropic ring current induced by the delocalized π-electrons in an external magnetic field causes significant deshielding of the protons on the periphery of the macrocycle (meso and β-pyrrolic protons) and shielding of the inner N-H protons.[6] This results in downfield chemical shifts for the outer protons and upfield shifts for the inner protons, a hallmark of aromatic systems.

UV-vis Spectroscopy: The intense Soret band observed in the UV-vis spectrum is another indicator of a highly conjugated, aromatic system. The position and intensity of this band are sensitive to the electronic nature of substituents on the this compound periphery and the coordinated metal ion.

Theoretical Assessment of Aromaticity

Nucleus-Independent Chemical Shift (NICS): NICS is a computational method widely used to quantify the aromaticity of cyclic molecules. It involves calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)). A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and anti-aromaticity.[7] For corroles, calculated NICS values are typically negative, confirming their aromatic character.

Data Presentation

Table 1: Representative UV-vis Absorption Data for Meso-Substituted Corroles

| This compound Derivative | Solvent | Soret Band λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Q-Bands λmax (nm) | Reference |

| 5,10,15-Tris(pentafluorophenyl)this compound | CH₂Cl₂ | 410 | 120,000 | 565, 585, 615 | [5] |

| 5,10,15-Triphenylthis compound | CH₂Cl₂ | 418 | 115,000 | 575, 595, 625 | [5] |

| Ga(III)-5,10,15-Tris(pentafluorophenyl)this compound | CH₂Cl₂ | 425 | 135,000 | 580, 610 | [8] |

| Cu(III)-5,10,15-Triphenylthis compound | CH₂Cl₂ | 415 | 100,000 | 550, 590 | [9] |

Table 2: Typical ¹H NMR Chemical Shifts (ppm) for Free-Base Triarylcorroles in CDCl₃

| Proton | Chemical Shift Range (ppm) | Multiplicity |

| β-Pyrrolic Protons | 8.2 - 9.0 | Doublet |

| Meso-Aryl Protons | 7.5 - 8.5 | Multiplet |

| Inner N-H Protons | -2.0 - -4.0 | Broad Singlet |

Note: Chemical shifts can vary depending on the specific substituents on the meso-aryl groups.

Table 3: Selected Bond Lengths (Å) from X-ray Crystallography of a Free-Base Triarylthis compound

| Bond | Bond Length (Å) |

| Cα-Cβ | 1.36 - 1.39 |

| Cβ-Cβ (pyrrole) | 1.42 - 1.45 |

| Cα-N | 1.37 - 1.40 |

| Cα-Cmeso | 1.39 - 1.42 |

| Cα-Cα (direct link) | 1.48 - 1.52 |

Data compiled from representative structures. Actual values may vary based on the specific molecule and crystal packing.

Table 4: Calculated Nucleus-Independent Chemical Shift (NICS) Values (ppm)

| Compound | NICS(0) | NICS(1) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| Free-base this compound | -12.5 | -14.2 | Aromatic |

| Free-base Porphyrin | -15.1 | -16.8 | Aromatic |

NICS values are dependent on the computational method and basis set used.

Experimental and Computational Protocols

Protocol 1: Synthesis of 5,10,15-Triphenylthis compound

This protocol is a modification of the Lindsey synthesis, a common method for preparing meso-substituted corroles.

Materials:

-

Pyrrole (freshly distilled)

-

Dichloromethane (DCM, anhydrous)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde (3 mmol) and freshly distilled pyrrole (4 mmol) in anhydrous DCM (500 mL).

-

Add TFA (0.1 mmol) to the solution and stir at room temperature in the dark for 15 minutes.

-

Add DDQ (2.25 mmol) to the reaction mixture and continue stirring for 1 hour.

-

Neutralize the reaction with triethylamine (B128534) (0.5 mL).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane:DCM gradient as the eluent. The this compound fraction is typically a vibrant green or purple color.

-

Collect the desired fraction and remove the solvent to yield the pure 5,10,15-triphenylthis compound.

Protocol 2: UV-vis Spectroscopic Analysis

Instrumentation:

-

Dual-beam UV-vis spectrophotometer

Procedure:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Use the same solvent as a reference blank.

-

Record the absorption spectrum over a wavelength range of 300-800 nm.

-

Identify the wavelength of maximum absorbance (λmax) for the Soret and Q bands.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Protocol 3: ¹H NMR Spectroscopic Analysis

Instrumentation:

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Dissolve approximately 1-5 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Acquire the ¹H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the signals to determine the relative number of protons.

-

Assign the chemical shifts of the β-pyrrolic, meso-aryl, and inner N-H protons based on their characteristic chemical shift ranges and multiplicities.

Protocol 4: Nucleus-Independent Chemical Shift (NICS) Calculation

Software:

-

Gaussian 16 or a similar quantum chemistry software package

-

GaussView or a similar molecular modeling program

Procedure:

-

Geometry Optimization:

-

Build the this compound molecule in GaussView.

-

Perform a geometry optimization calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The keyword Opt is used in the route section of the Gaussian input file.

-

-

NICS Calculation Setup:

-

Open the optimized geometry in GaussView.

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the this compound ring.

-

To calculate NICS(1), place a ghost atom 1 Å above the geometric center of the ring.

-

-

Gaussian Input File:

-

Create a Gaussian input file with the coordinates of the optimized this compound and the ghost atom(s).

-

Use the NMR keyword in the route section.

-

The route section should look something like: # B3LYP/6-311+G(2d,p) NMR.

-

-

Running the Calculation and Analysis:

-

Run the Gaussian calculation.

-

Open the output file and search for "Magnetic shielding tensor (ppm)".

-

The isotropic shielding value for the ghost atom (Bq) corresponds to the negative of the NICS value. A positive shielding value indicates a negative NICS value and aromaticity.

-

Signaling Pathways and Applications in Drug Development

The unique photophysical properties of corroles make them highly promising candidates for photodynamic therapy (PDT). In PDT, a photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells.

The efficiency of a this compound as a PDT agent is dependent on several factors, including its ability to be taken up by cancer cells, its photostability, and its quantum yield of singlet oxygen generation. Research in this area focuses on modifying the this compound structure with specific functional groups to enhance these properties and to target cancer cells selectively. The development of water-soluble this compound derivatives and their conjugation to nanoparticles or targeting moieties are active areas of investigation for improving their therapeutic efficacy.

Conclusion

The this compound ring presents a rich and complex electronic structure that gives rise to its distinct aromatic character and versatile coordination chemistry. This guide has provided an in-depth overview of the theoretical principles, key experimental data, and practical methodologies for studying the electronic structure and aromaticity of corroles. For researchers and professionals in drug development, a thorough understanding of these fundamental properties is crucial for the rational design of new this compound-based therapeutic agents, particularly in the promising field of photodynamic therapy. The continued exploration of this unique macrocycle is poised to unlock new opportunities in medicine and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. GitHub - ElenaKusevska/NICS_prepare_input: Program and scripts to prepare and process NICS calculations. [github.com]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. poranne-group.github.io [poranne-group.github.io]

- 8. researchgate.net [researchgate.net]

- 9. computational chemistry - DFT Functional Selection Criteria - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Advent of a Unique Porphyrinoid: A Technical Guide to Key Milestones in Corrole Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

Corroles, contracted tetrapyrrolic macrocycles with a direct pyrrole-pyrrole bond, have emerged from the shadow of their porphyrin cousins to become a focal point of intensive research. Their unique electronic properties, ability to stabilize high-valent metal ions, and potential applications in catalysis, sensing, and medicine have driven the development of sophisticated synthetic methodologies. This in-depth technical guide chronicles the key milestones in corrole ligand synthesis, providing a comparative analysis of seminal methods, detailed experimental protocols, and a visual representation of the evolution of this fascinating field.

From Multi-Step Endeavors to One-Pot Triumphs: A Historical Perspective

The journey of this compound synthesis began with laborious, multi-step procedures that yielded a pittance of the desired macrocycle. A pivotal moment in this compound chemistry arrived with the advent of one-pot synthetic strategies in the late 1990s, which dramatically improved accessibility and paved the way for widespread investigation.[1][2]

The Early Days: The Johnson and Kay Method

The first synthesis of a this compound was reported by Johnson and Kay in 1965.[3] Their approach involved the condensation of dipyrromethane and pyrrole (B145914) derivatives to form a 1,19-dideoxobiladiene-ac-hydrobromide, which was then cyclized via irradiation with a tungsten lamp.[3] While groundbreaking, this multi-step method was low-yielding and limited in scope.

The Renaissance of this compound Synthesis: The One-Pot Revolution

The late 1990s witnessed a paradigm shift in this compound synthesis with the independent development of one-pot methodologies by the research groups of Gross, Paolesse, and Gryko.[4] These methods, which involve the acid-catalyzed condensation of aldehydes and pyrrole or its derivatives, made corroles readily accessible in gram quantities.[5]

-

The Gross Method (Solvent-Free Synthesis): In 1999, Gross and coworkers reported a solvent-free method for the synthesis of 5,10,15-tris(pentafluorophenyl)this compound (B1366311) (H₃TPFPC).[3] This two-step procedure involves the condensation of pentafluorobenzaldehyde (B1199891) with pyrrole on a solid support like aluminum oxide, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent.[3] A key finding was the necessity of an acid catalyst, which in the initial experiments was adeventitiously formed from the autoxidation of the aldehyde.[3]

-

The Paolesse Method (Modified Rothemund Reaction): Paolesse and his team adapted the well-known Rothemund porphyrin synthesis to favor this compound formation.[6][7] By using an excess of pyrrole relative to the aldehyde (typically a 3:1 molar ratio) and carrying out the reaction in refluxing acetic acid, they were able to synthesize 5,10,15-triphenylthis compound (B3119093) in a one-pot procedure.[7][8] This method proved to be general for a variety of benzaldehydes.[9][10]

-

The Gryko Method (Water-Methanol System): Gryko and his research group developed a highly efficient one-pot synthesis of meso-substituted corroles by conducting the initial condensation of aldehydes and pyrrole in a water-methanol mixture with an acid catalyst, typically HCl.[4][11][12] This biphasic system allows for careful control over the solubility of the oligopyrromethanes, leading to higher yields of the desired bilane (B1242972) precursor.[11][12] Subsequent oxidation with an oxidant like p-chloranil or DDQ affords the this compound.[4][7] This method has been refined to synthesize a wide variety of A₃- and trans-A₂B-corroles with impressive yields.[11][13][14]

Comparative Analysis of Key Synthetic Methodologies

The choice of synthetic method depends on the desired this compound substitution pattern, the reactivity of the starting materials, and the desired scale of the reaction. The following tables provide a quantitative comparison of the seminal one-pot methods for the synthesis of A₃- and trans-A₂B-corroles.

Table 1: Comparison of One-Pot Syntheses for A₃-Corroles

| Method | Key Features | Typical Aldehydes | Catalyst | Solvent/Conditions | Oxidant | Typical Yields | Reference(s) |

| Gross | Solvent-free condensation | Electron-deficient (e.g., pentafluorobenzaldehyde) | Adventitious acid/Solid support (e.g., Al₂O₃) | Solid phase, then solvent for oxidation | DDQ | 6-11% | [3] |

| Paolesse | Modified Rothemund, excess pyrrole | Aromatic aldehydes | Acetic acid | Refluxing acetic acid | Air/DDQ | ~6-22% | [3][7][8] |

| Gryko | Biphasic water-methanol system | Wide range of aromatic aldehydes | HCl or TFA | Water-Methanol, then organic solvent for oxidation | DDQ or p-chloranil | 7-32% (up to 56% for specific cases) | [11][12][13] |

Table 2: Synthesis of trans-A₂B-Corroles using the Gryko Method

| Dipyrromethane | Aldehyde | Catalyst | Solvent | Oxidant | Yield | Reference(s) |

| 5-(pentafluorophenyl)dipyrromethane (B1599833) | Various aromatic aldehydes | TFA | Dichloromethane (B109758) or Acetonitrile | DDQ | ~20% | [15] |

| 5-phenyldipyrromethane | 4-cyanobenzaldehyde | HCl | Water-Methanol | p-chloranil | 45% | [11] |

| 5-(4-nitrophenyl)dipyrromethane | Pentafluorobenzaldehyde | Not specified | Not specified | Not specified | Not specified | [16] |

Detailed Experimental Protocols

The following are representative experimental protocols for the key one-pot this compound synthesis methodologies.

Protocol 1: Gryko Synthesis of 5,10,15-Triphenylthis compound (A₃-Type)[7][12]

-

Condensation: In a flask protected from light, dissolve benzaldehyde (B42025) (10 mmol) and freshly distilled pyrrole (20 mmol) in a 1:1 mixture of methanol (B129727) and water (100 mL).

-

Add concentrated hydrochloric acid (1 mL, ~1% by volume).

-

Stir the mixture vigorously at room temperature for 15-30 minutes. The reaction progress can be monitored by the formation of a precipitate.

-

Extraction: Add chloroform (B151607) (100 mL) and stir for an additional 5 minutes.

-

Separate the organic layer, wash with water, and then with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Oxidation: To the filtrate, add a solution of p-chloranil (15 mmol) in chloroform (50 mL).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Purification: Evaporate the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and dichloromethane).

Protocol 2: Paolesse Synthesis of 5,10,15-Triphenylthis compound (A₃-Type)[7]

-

Reaction: In a round-bottom flask, dissolve benzaldehyde (10 mmol) and freshly distilled pyrrole (30 mmol) in glacial acetic acid (100 mL).

-

Reflux the mixture for 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature. A black precipitate will form.

-

Collect the precipitate by filtration and wash with methanol.

-

Purification: The crude product is purified by column chromatography on silica gel. It is often necessary to first separate the this compound from the co-produced tetraphenylporphyrin.

Protocol 3: Gross Solvent-Free Synthesis of 5,10,15-Tris(pentafluorophenyl)this compound (A₃-Type)[3]

-

Condensation: Grind pentafluorobenzaldehyde (10 mmol) and freshly distilled pyrrole (10 mmol) with activated aluminum oxide (5 g) in a mortar and pestle for 15-20 minutes.

-

Transfer the solid mixture to a flask.

-

Oxidation: Add dichloromethane (100 mL) to the flask, followed by a solution of DDQ (12 mmol) in dichloromethane (50 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Purification: Filter the mixture to remove the alumina. The filtrate is then concentrated and the crude product is purified by column chromatography on silica gel.

Protocol 4: Gryko Synthesis of a trans-A₂B-Corrole[15][17]

-

Condensation: Dissolve 5-(pentafluorophenyl)dipyrromethane (5 mmol) and an aromatic aldehyde (e.g., 4-cyanobenzaldehyde, 5 mmol) in dichloromethane (100 mL).

-

Add trifluoroacetic acid (TFA) as a catalyst (typically in the range of 1-5 mol%).

-

Stir the reaction at room temperature for 10-20 minutes.

-

Oxidation: Add a solution of DDQ (7.5 mmol) in dichloromethane (50 mL).

-

Continue stirring at room temperature for 1 hour.

-

Purification: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is purified by column chromatography on silica gel.

Visualizing the Synthetic Landscape

The evolution and logic of this compound synthesis can be effectively visualized using diagrams. The following are Graphviz (DOT language) representations of key synthetic pathways and workflows.

Caption: Evolution of this compound Synthesis Methodologies.

Caption: Experimental Workflow for Gryko's A₃-Corrole Synthesis.

Caption: General Synthetic Strategies for meso-Substituted Corroles.

Conclusion

The field of this compound synthesis has undergone a remarkable transformation, moving from challenging multi-step procedures to highly efficient and versatile one-pot methodologies. The pioneering work of Gross, Paolesse, and Gryko has made these fascinating macrocycles readily available, fueling a surge in research into their fundamental properties and diverse applications. This guide provides a comprehensive overview of these key milestones, offering researchers the foundational knowledge and practical protocols necessary to explore the rich chemistry of corroles. The continued refinement of synthetic methods and the development of novel functionalization strategies promise to further expand the horizons of this compound science and technology.

References

- 1. epub.jku.at [epub.jku.at]

- 2. researchgate.net [researchgate.net]

- 3. epub.jku.at [epub.jku.at]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel routes to substituted 5,10,15-triarylcorroles [art.torvergata.it]

- 7. The synthesis and sharacterization of several corroles [scielo.org.za]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient synthesis of meso-substituted corroles in a H2O-MeOH mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Refined methods for the synthesis of meso-substituted A3- and trans-A2B-corroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Refined methods for the synthesis of meso-substituted A3- and trans-A2B-corroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Trianionic Nature of Corrole Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corroles are tetrapyrrolic macrocycles that are structural analogs of porphyrins, but with a contracted ring system due to a direct pyrrole-pyrrole linkage. This seemingly subtle structural modification has profound implications for the electronic properties of the macrocycle. Unlike the dianionic nature of porphyrins, corroles are considered trianionic ligands. This defining characteristic allows them to stabilize higher oxidation states of coordinated metal ions, leading to a rich and diverse coordination chemistry with significant potential in catalysis, sensing, and medicine. This technical guide provides an in-depth exploration of the trianionic nature of corrole ligands, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Evidence for the Trianionic Character of Corroles

The trianionic nature of the this compound ligand is not merely a theoretical concept but is substantiated by a wealth of experimental and computational evidence. The free-base this compound (H₃Cor) possesses three dissociable inner nitrogen protons. Upon coordination to a metal ion, it typically loses all three protons to form a trianionic ligand (Cor³⁻). This is in stark contrast to porphyrins, which have two inner protons and form dianionic ligands (Por²⁻).

Spectroscopic Evidence

UV-vis Spectroscopy: The electronic absorption spectra of corroles are sensitive to the protonation state of the inner nitrogen atoms. Titration of a free-base this compound with acid reveals distinct changes in the Soret and Q-bands, corresponding to the monoprotonated and diprotonated species.[1] The trianionic form, present in metallocorroles, exhibits a characteristic spectrum that differs significantly from the free-base and protonated forms.[2][3]

NMR Spectroscopy: ¹H NMR spectroscopy provides direct evidence of the number of inner protons. In a free-base this compound, the signals corresponding to the three NH protons can be observed, often at high chemical shifts. Upon metalation, these signals disappear, indicating deprotonation to the trianionic state.

Electrochemical Evidence

Cyclic Voltammetry: The redox potentials of metallocorroles are indicative of the electron-rich nature of the trianionic ligand. Cyclic voltammetry studies show that this compound complexes generally have lower oxidation potentials compared to their porphyrin counterparts, reflecting the greater electron-donating ability of the trianionic this compound ligand.[4]

Structural Evidence

X-ray Crystallography: Single-crystal X-ray diffraction studies of metallocorroles provide definitive structural information. The coordination of the metal ion within the this compound core and the absence of inner protons confirm the trianionic nature of the ligand. Furthermore, the metal-nitrogen (M-N) bond lengths in metallocorroles are consistent with the coordination of a trianionic ligand.[5][6]

Quantitative Data Supporting the Trianionic Nature

The following tables summarize key quantitative data from the literature that underscore the trianionic character of this compound ligands.

Table 1: Selected Metal-Nitrogen (M-N) Bond Lengths in Metallocorroles from X-ray Crystallography

| Metal Complex | Metal Oxidation State | Average M-N Bond Length (Å) | Reference |

| [Mn(tpfc)(py)₂] | Mn(III) | ~2.00 | [7] |

| [Fe(tpfc)Cl] | Fe(III) | ~1.88 | N/A |

| [Co(tpfc)(py)₂] | Co(III) | ~1.87 | [8] |

| [Cu(OEC)] | Cu(III) | ~1.91 | N/A |

| [Ga(tpfc)(py)] | Ga(III) | ~1.95 | N/A |

tpfc = 5,10,15-tris(pentafluorophenyl)this compound; OEC = octaethylthis compound; py = pyridine (B92270). Data is compiled from representative structures and should be considered approximate.

Table 2: Representative Electrochemical Potentials of Metallocorroles

| Complex | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) | Reference |

| Mn(tpfc) | +0.75 | -0.80 | [4] |

| Fe(tpfc)Cl | +0.40 | -0.25 | [4] |

| Co(tpfc)(PPh₃) | +0.35 | -1.10 | [4] |

| Cu(tdcc) | +0.68 | -1.05 | N/A |

| Ga(tpfc) | +1.10 | -1.45 | N/A |

Potentials are approximate and can vary based on solvent and electrolyte conditions. tpfc = 5,10,15-tris(pentafluorophenyl)this compound; tdcc = 5,10,15-tris(2,6-dichlorophenyl)this compound; PPh₃ = triphenylphosphine.

Table 3: Typical UV-vis Absorption Maxima for Corroles

| Species | Soret Band (nm) | Q-Bands (nm) | Reference |

| H₃(tpfc) (free-base) | ~410-420 | ~560, 600, 640 | [2] |

| [H₄(tpfc)]⁺ (monoprotonated) | Red-shifted | Altered intensity and position | [1] |

| [H₅(tpfc)]²⁺ (diprotonated) | Further shifted | Altered intensity and position | [1] |

| Mn(tpfc) | ~400, 480 (split) | ~590, 630 | [9] |

| Co(tpfc)(PPh₃) | ~415 | ~580, 615 | [9] |

tpfc = 5,10,15-tris(pentafluorophenyl)this compound. Wavelengths are approximate and solvent-dependent.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of corroles, crucial for studying their trianionic nature.

Synthesis of a Free-Base this compound: 5,10,15-Tris(pentafluorophenyl)this compound (H₃tpfc) via a Modified Lindsey Synthesis

This protocol is adapted from established methods for synthesizing meso-substituted corroles.[1]

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Dichloromethane (CH₂Cl₂) (dry)

-

Trifluoroacetic acid (TFA)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Toluene

Procedure:

-

To a stirred solution of pentafluorobenzaldehyde (e.g., 3 equivalents) in dry CH₂Cl₂ under an inert atmosphere (e.g., argon), add freshly distilled pyrrole (e.g., 4 equivalents).

-

Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), monitoring the formation of the bilane (B1242972) intermediate by TLC.

-

Add a solution of DDQ or p-chloranil (e.g., 3 equivalents) in CH₂Cl₂ to the reaction mixture to effect oxidative cyclization.

-

Stir the mixture for an additional period (e.g., 1 hour).

-

Neutralize the reaction mixture with a base such as triethylamine.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a hexane/toluene or hexane/CH₂Cl₂ gradient to separate the desired this compound from porphyrin side-products and other impurities.

-

Collect the this compound-containing fractions and remove the solvent to yield the free-base this compound as a solid.

Metal Insertion into a Free-Base this compound: Synthesis of a Cobalt(III) this compound

This protocol describes a general method for the insertion of cobalt into a free-base this compound.[10]

Materials:

-

Free-base this compound (e.g., H₃tpfc)

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Pyridine (dry)

-

Triphenylphosphine (PPh₃) (optional, as an axial ligand)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

Dissolve the free-base this compound in a suitable solvent such as pyridine or a mixture of CH₂Cl₂ and methanol.

-

Add an excess of cobalt(II) acetate tetrahydrate to the solution.

-

If a specific axial ligand is desired, add it to the reaction mixture (e.g., triphenylphosphine).

-

Reflux the reaction mixture for a period ranging from 30 minutes to several hours, monitoring the progress of the reaction by UV-vis spectroscopy (disappearance of the free-base Soret band and appearance of the metallothis compound Soret band).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of CH₂Cl₂ and purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/CH₂Cl₂) to isolate the cobalt this compound complex.

-

Collect the desired fraction and remove the solvent to obtain the pure cobalt(III) this compound.

Characterization Techniques

X-ray Crystallography:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion of a non-solvent into a solution of the this compound, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[11] Data is collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[5]

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or pyridine-d₅) in an NMR tube.

-

Acquisition Parameters: For a standard ¹H NMR spectrum, typical parameters include a 90° pulse, a spectral width covering the expected chemical shift range, a sufficient relaxation delay (e.g., 5 times the longest T₁), and an appropriate number of scans to achieve a good signal-to-noise ratio.[12][13] For ¹³C NMR, a larger number of scans is usually required. 2D NMR techniques like COSY, HSQC, and HMBC can be used for complete structural assignment.

UV-vis Spectroscopy:

-

Sample Preparation: A dilute solution of the this compound is prepared in a UV-transparent solvent (e.g., CH₂Cl₂, toluene, or THF) in a quartz cuvette.

-

Measurement: The absorption spectrum is recorded over a wavelength range that includes the Soret and Q-bands (typically 300-800 nm). The baseline is corrected using a cuvette containing the pure solvent. Molar absorptivity coefficients (ε) can be determined using the Beer-Lambert law.[14]

Cyclic Voltammetry (CV):

-

Experimental Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[15]

-

Procedure: The this compound sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in CH₂Cl₂). The solution is deoxygenated by bubbling with an inert gas (e.g., argon). The potential is swept linearly from an initial value to a final value and back, and the resulting current is measured. The scan rate can be varied to investigate the reversibility of the redox processes.

Visualizing the Trianionic Nature of Corroles

The following diagrams, generated using the DOT language for Graphviz, illustrate the key structural features and transformations of this compound ligands.

Caption: General structure of a free-base this compound highlighting the three inner nitrogen protons.

Caption: Stepwise deprotonation of a free-base this compound to its trianionic form.

Caption: Comparison of inner protons and charge between porphyrin and this compound ligands.

Caption: Workflow for the synthesis and characterization of a metallothis compound.

Conclusion

The trianionic nature of this compound ligands is a cornerstone of their chemistry, distinguishing them from their porphyrin cousins and enabling a vast array of applications. This guide has provided a comprehensive overview of the evidence supporting this characteristic, from spectroscopic and electrochemical data to definitive structural analyses. The presented quantitative data and experimental protocols offer a practical resource for researchers in chemistry, materials science, and drug development who are interested in harnessing the unique properties of these fascinating macrocycles. The continued exploration of metallothis compound chemistry, underpinned by a solid understanding of the trianionic ligand platform, promises to yield further innovations in catalysis and medicine.

References

- 1. The synthesis and sharacterization of several corroles [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of cobalt(ii) chloride and cobalt(ii) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. X-ray Data Collection Course [mol-xray.princeton.edu]

- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 13. sites.bu.edu [sites.bu.edu]

- 14. researchgate.net [researchgate.net]

- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]

Unveiling the Light: A Technical Guide to the Photophysical Properties of Free-Base Corroles

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the core photophysical properties of free-base corroles. This document summarizes key quantitative data, details experimental methodologies, and visualizes fundamental processes to facilitate a deeper understanding and application of these unique macrocycles.

Free-base corroles, synthetic analogs of porphyrins, have garnered significant attention in recent years due to their distinct electronic structure and promising applications in fields ranging from photosensitizers in photodynamic therapy to components in light energy conversion systems.[1][2][3] Their unique contracted tetrapyrrolic framework, which lacks one meso-carbon atom compared to porphyrins, results in a different symmetry and electronic configuration, leading to distinct photophysical behaviors.[4][5]

Core Photophysical Parameters

The photophysical properties of free-base corroles are characterized by several key parameters, including their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. These properties are highly sensitive to the molecular structure, including the nature and position of peripheral substituents, as well as the solvent environment.[5][6]

Absorption and Emission Characteristics

Free-base corroles typically exhibit a strong Soret band (or B band) in the 400-450 nm region and weaker Q bands in the 550-700 nm range.[3][7] The Soret band is often split due to the lower symmetry of the corrole macrocycle compared to porphyrins.[2][3] The Q bands are composed of multiple transitions and can show significant solvatochromic shifts, with a general red shift observed in more polar solvents.[5]

Upon excitation, free-base corroles exhibit fluorescence, typically with emission maxima in the red to near-infrared region of the spectrum.[7] The fluorescence quantum yields of free-base corroles are notably higher than those of their free-base porphyrin counterparts, generally ranging from 0.1 to 0.22.[3][8]

Excited-State Dynamics

The excited-state lifetime of the singlet state (S₁) in free-base corroles is typically in the nanosecond range.[7][8] Following excitation, the molecule can return to the ground state via fluorescence or non-radiative decay pathways such as internal conversion and intersystem crossing to the triplet state (T₁). The triplet state lifetimes are significantly longer, often in the microsecond range, and play a crucial role in applications like photodynamic therapy due to their ability to sensitize the formation of singlet oxygen.[8][9]

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of free-base corroles from the literature, providing a comparative overview of their properties.

Table 1: Absorption and Emission Maxima of Selected Free-Base Corroles

| This compound Derivative | Solvent | Soret Band (λ_abs, nm) | Q Bands (λ_abs, nm) | Emission Maxima (λ_em, nm) | Reference |

| 5,10,15-Tris(p-cyanophenyl)this compound (H₃Cor) | CH₂Cl₂ | ~427 | 585, 620, 655 | 676 | [7] |

| 5,10,15-Tris(pentafluorophenyl)this compound | Dichloromethane (B109758) | - | - | - | [6] |

| 5,10,15-Triphenylthis compound | Dichloromethane | - | - | - | [6] |

| A series of six meso-substituted corroles | Toluene | - | - | 645 - 707 | [8] |

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Free-Base Corroles

| This compound Derivative | Solvent | Fluorescence Quantum Yield (Φ_f) | Singlet Excited-State Lifetime (τ_s, ns) | Triplet Excited-State Lifetime (τ_t, µs) | Reference |

| 5,10,15-Tris(p-cyanophenyl)this compound (H₃Cor) | CH₂Cl₂ | 0.065 | 3.79 | - | [7] |

| A series of six meso-substituted corroles | Toluene (air-free) | 0.13 - 0.22 | 4.1 - 6.3 | 50 - 150 | [8] |

| A series of six meso-substituted corroles | Toluene (air-saturated) | - | 3.8 - 5.6 | - | [8] |

| β-brominated derivatives | - | 0.15 to 0.0047 | 4 to 0.08 | - | [2] |

Experimental Protocols

The characterization of the photophysical properties of free-base corroles involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q bands) and molar extinction coefficients.

Methodology:

-

Sample Preparation: Prepare solutions of the free-base this compound in a suitable solvent (e.g., HPLC-grade dichloromethane or toluene) at a concentration that yields an absorbance between 0.1 and 1.0 at the Soret band maximum.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the this compound solution over a wavelength range of approximately 350 nm to 800 nm.

-

Identify the wavelengths of maximum absorbance for the Soret and Q bands.

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima and the relative fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound in the desired solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima (typically the Soret band).

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the fluorescence spectrum of a standard with a known quantum yield (e.g., coumarin) under the same experimental conditions (excitation wavelength, slit widths).

-

The quantum yield of the sample (Φ_f,sample) is calculated using the following equation: Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_f is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime of the excited singlet state.

Methodology:

-

Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser), a sample holder, a fast photodetector, and timing electronics.

-

Measurement:

-

Excite the sample with the pulsed light source at a specific wavelength.

-

Measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

-

Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

Deconvolute the instrument response function (IRF) from the measured decay profile.

-

Fit the resulting decay curve to one or more exponential functions to extract the fluorescence lifetime(s) (τ).

-

Visualization of Photophysical Processes

Diagrams are powerful tools for visualizing the complex electronic transitions and experimental workflows involved in studying the photophysics of free-base corroles.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a free-base this compound.

Caption: A typical experimental workflow for the photophysical characterization of free-base corroles.

References

- 1. Photophysical Properties of β-Substituted Free-Base Corroles [ouci.dntb.gov.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. A Spectroscopic and Theoretical Investigation of a Free-Base meso-Trithienylthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical properties of a series of free-base corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free-Base this compound Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical characterization of free-base corroles, promising chromophores for light energy conversion and singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Photophysical characterization of free-base corroles, promising chromophores for light energy conversion and singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Understanding the UV-Vis Spectra of Triarylcorroles

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the electronic absorption properties of triarylcorroles, a class of contracted porphyrinoids. It details the interpretation of their UV-Vis spectra, the influence of peripheral substituents and central metal ions, and outlines standard experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the study and application of triarylcorroles, particularly in fields such as photodynamic therapy and drug development.

Introduction to Triarylcorroles and their Electronic Structure

Triarylcorroles are aromatic tetrapyrrolic macrocycles that are structural analogues of porphyrins, but with a direct pyrrole-pyrrole bond instead of a fourth meso-carbon bridge.[1] This structural modification results in a lower symmetry (C2v) compared to the D4h symmetry of metalloporphyrins, which significantly influences their electronic and photophysical properties.[2] The UV-Vis absorption spectra of triarylcorroles, like porphyrins, are dominated by π→π* transitions and are characterized by two main features: an intense Soret band (or B-band) in the near-UV region (~400 nm) and a set of weaker Q-bands in the visible region (500-700 nm).[2]

The decreased symmetry of the corrole macrocycle leads to a relative decrease in the extinction coefficient of the Soret band compared to the Q-bands when compared to analogous porphyrins.[2] The electronic transitions are often described using the four-orbital model of Gouterman, which considers the transitions between the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs).

Interpreting the UV-Vis Spectra of Free-Base Triarylcorroles

The UV-Vis spectrum of a typical free-base triarylthis compound exhibits a sharp and intense Soret band and multiple, less intense Q-bands. For instance, 5,10,15-triphenylthis compound (B3119093) (H₃TPC) in dichloromethane (B109758) (CH₂Cl₂) displays a Soret band at approximately 414 nm and three primary Q-bands at 572, 615, and 647 nm.[1] The number and position of the Q-bands can vary depending on the solvent and the nature of the meso-aryl substituents.

The electronic nature of the substituents on the meso-phenyl rings significantly modulates the UV-Vis absorption spectra of triarylcorroles.

-

Electron-donating groups: Substituents such as methoxy (B1213986) (-OCH₃) groups generally cause a slight red-shift in both the Soret and Q-bands. For example, 5,10,15-tris(p-methoxyphenyl)this compound shows a Soret band at 419 nm in CH₂Cl₂.[1]

-

Electron-withdrawing groups: The introduction of electron-withdrawing groups like nitro (-NO₂) or pentafluorophenyl (-C₆F₅) can lead to more pronounced spectral shifts. 5,10,15-tris(p-nitrophenyl)this compound exhibits a red-shifted Soret band at 425 nm, while 5,10,15-tris(pentafluorophenyl)this compound (B1366311) shows a blue-shifted Soret band at 407 nm in CH₂Cl₂.[1] These shifts are a direct consequence of the perturbation of the HOMO and LUMO energy levels of the this compound macrocycle.

The following diagram illustrates the general effect of meso-aryl substituents on the Soret band position.

Caption: General influence of meso-aryl substituent electronic effects on the Soret band position of triarylcorroles.

Data Presentation: UV-Vis Spectral Data of Selected Free-Base Triarylcorroles

The following table summarizes the UV-Vis absorption data for a selection of free-base triarylcorroles in dichloromethane (CH₂Cl₂).

| This compound Derivative | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Reference |

| 5,10,15-Triphenylthis compound (H₃TPC) | 414 | 572, 615, 647 | [1] |

| 5,10,15-Tris(pentafluorophenyl)this compound | 407 | 561, 604 | [1] |

| 5,10,15-Tris(p-nitrophenyl)this compound | 425 (shoulder at 455) | Not clearly resolved | [1] |